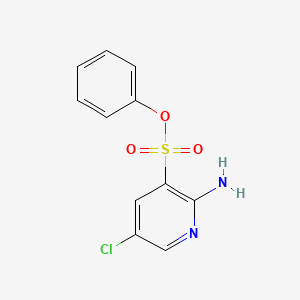
3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester is a chemical compound with the molecular formula C11H9ClN2O3S It is known for its unique structure, which includes a pyridine ring substituted with a sulfonic acid group, an amino group, and a chlorine atom, along with a phenyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester typically involves the reaction of 2-amino-5-chloropyridine with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can produce various substituted pyridines.
科学的研究の応用
3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester
- 3-Pyridinesulfonic acid, 2-amino-5-methyl-, phenyl ester
Uniqueness
3-Pyridinesulfonic acid, 2-amino-5-chloro-, phenyl ester is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives .
特性
CAS番号 |
646053-43-2 |
|---|---|
分子式 |
C11H9ClN2O3S |
分子量 |
284.72 g/mol |
IUPAC名 |
phenyl 2-amino-5-chloropyridine-3-sulfonate |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-6-10(11(13)14-7-8)18(15,16)17-9-4-2-1-3-5-9/h1-7H,(H2,13,14) |
InChIキー |
LAHHJJIDQPQZHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


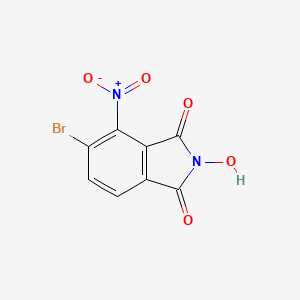

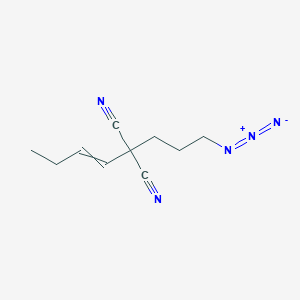
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
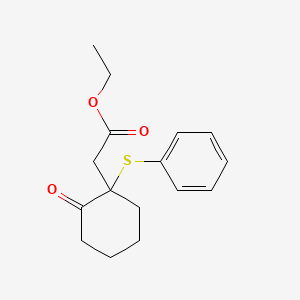
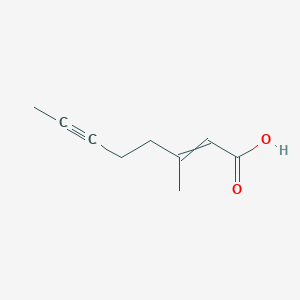

![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
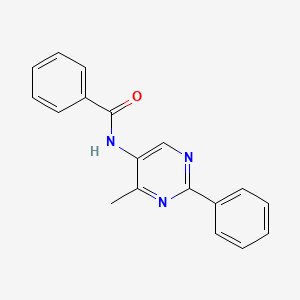
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)


